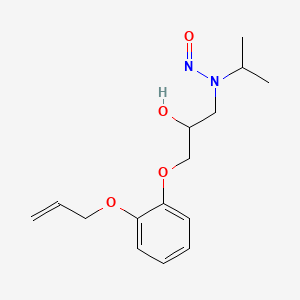
N-Nitrosooxprenolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosooxprenolol, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formation and Mechanisms
N-Nitroso compounds, including N-Nitrosooxprenolol, are typically formed when beta-adrenergic blockers react with nitrites in acidic conditions. This reaction has been documented for several beta-blockers, including oxprenolol, where sodium nitrite in hydrochloric acid leads to the formation of N-nitrosamines . The presence of such compounds raises concerns due to their potential carcinogenicity.
Genotoxicity Studies
In Vitro Studies:
Research has demonstrated that this compound exhibits genotoxic effects in both rat and human hepatocytes. For instance, a study indicated that exposure to NO-oxprenolol at concentrations as low as 0.03 mM resulted in significant DNA damage and repair activity . The genotoxicity was assessed using various methodologies, including DNA fragmentation assays and the evaluation of mutagenic activity in co-cultured hepatocytes.
In Vivo Studies:
In vivo studies further corroborate the genotoxic potential of this compound. In mice, administration of NO-oxprenolol led to an increased incidence of micronucleated cells in the liver, indicating a mutagenic effect . However, no significant mutagenicity was observed in bone marrow or spleen cells, suggesting tissue-specific effects.
Safety Implications
The presence of N-Nitroso compounds in pharmaceuticals has raised significant safety concerns. Regulatory bodies such as the U.S. Food and Drug Administration have classified these compounds as "cohort-of-concern" due to their carcinogenic potential . The detection and quantification of this compound in drug formulations are critical for ensuring patient safety. Recent advancements in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have improved the sensitivity and reproducibility of quantifying nitrosamines in pharmaceutical products .
Case Studies
-
Genotoxicity Assessment :
A comprehensive study evaluated the mutagenicity of this compound using various bacterial strains and mammalian systems. The results indicated that while NO-oxprenolol was negative in standard Ames tests, it exhibited mutagenic properties when metabolic activation was introduced . This highlights the importance of metabolic context in assessing the safety of nitrosamines. -
Pharmaceutical Analysis :
A recent analysis focused on the quantification of N-Nitroso propranolol (a closely related compound) using advanced chromatographic techniques. The study achieved a limit of detection at 0.005 ng/mL, demonstrating the ability to detect trace levels of this potentially harmful impurity within pharmaceutical formulations .
Propiedades
Número CAS |
96497-86-8 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
N-[2-hydroxy-3-(2-prop-2-enoxyphenoxy)propyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C15H22N2O4/c1-4-9-20-14-7-5-6-8-15(14)21-11-13(18)10-17(16-19)12(2)3/h4-8,12-13,18H,1,9-11H2,2-3H3 |
Clave InChI |
YNIJTDHMIVPPSK-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC(COC1=CC=CC=C1OCC=C)O)N=O |
SMILES canónico |
CC(C)N(CC(COC1=CC=CC=C1OCC=C)O)N=O |
Sinónimos |
1-((1-methylethyl)nitrosoamino)-3-(2-(2-propenyloxy)phenoxy)-2-propanol N-nitrosooxprenolol NO-oxprenolol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















